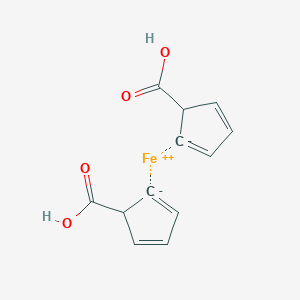

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+), commonly known as ferrocenecarboxylic acid (FCA), is an organoiron compound featuring a carboxylic acid substituent on one cyclopentadienyl (Cp) ring of a ferrocene backbone. Its IUPAC name reflects the coordination of an iron(2+) ion between two Cp rings, one of which is functionalized with a carboxylic acid group at the 1-position . FCA is structurally significant due to its redox-active iron center and polar carboxyl group, enabling applications in catalysis, biosensing, and polymer chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.

Reduction: The compound can be reduced back to iron(2+) from iron(3+).

Substitution: Ligands on the iron center can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion typically results in the formation of iron(3+) complexes, while reduction can regenerate the iron(2+) state.

Applications De Recherche Scientifique

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.

Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) involves the coordination of the cyclopentadienyl ligand to the iron center, which stabilizes the iron(2+) ion and facilitates various catalytic processes. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and selectivity of the iron center in catalytic reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Organoiron Compounds

Structural and Molecular Comparisons

The table below compares FCA with structurally related ferrocene derivatives:

| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Ferrocenecarboxylic acid (FCA) | C₁₁H₁₀FeO₂ | -COOH on Cp ring | ~238.05* | High polarity, redox activity, acidic |

| Acetylferrocene | C₁₂H₁₂FeO | -COCH₃ on Cp ring | 228.07 | Moderate solubility, ketone reactivity |

| Benzoylferrocene | C₁₂H₁₀FeO | -COC₆H₅ on Cp ring | 242.06 | Lipophilic, UV-active |

| Vinylferrocene | C₁₂H₁₂Fe | -CH₂CH₂ on Cp ring | 212.07 | Polymerizable, π-conjugation |

| Ethylferrocene | C₁₂H₁₄Fe | -CH₂CH₃ on Cp ring | 214.09 | Hydrophobic, stable redox behavior |

| Ferrocenylmethyl methacrylate | C₁₅H₁₆FeO₂ | Methacrylate ester on Cp | 276.13 | Monomer for conductive polymers |

*Calculated based on formula C₁₁H₁₀FeO₂.

Key Observations :

- Polarity : FCA exhibits higher polarity due to the -COOH group, enhancing solubility in polar solvents compared to alkyl-substituted derivatives like ethylferrocene .

- Reactivity : The carboxylic acid group in FCA allows for conjugation with biomolecules or polymers, unlike acetylferrocene, which undergoes nucleophilic additions at the ketone .

- Applications : Vinylferrocene and ferrocenylmethyl methacrylate are used in polymer chemistry due to their unsaturated bonds , while FCA’s acidity makes it suitable for pH-responsive systems .

Spectroscopic and Redox Properties

- NMR Behavior : Ferrocene derivatives exhibit fluxional tautomerism ("ring whizzing"), where Cp rings rotate rapidly at room temperature, simplifying NMR spectra. Low-temperature studies reveal splitting due to slowed dynamics .

Activité Biologique

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) (also known as ferrocenecarboxylic acid) is an organometallic compound that has garnered attention for its unique biochemical properties and potential applications in various fields, including medicinal chemistry and bioinorganic research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.

Overview of the Compound

- Chemical Formula : C13H12FeO4

- Molecular Weight : 288.08 g/mol

- CAS Number : 1271-42-7

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) features a cyclopentadienyl ligand coordinated to an iron(II) ion. This structure imparts unique electronic properties that facilitate various chemical reactions and biological interactions.

Target Interactions

The compound interacts with biological systems primarily through its iron center, which can participate in redox reactions. The carboxyl group enhances its solubility and reactivity, making it a suitable candidate for studying protein interactions and enzyme mechanisms .

Mode of Action

The mode of action involves:

- Redox Activity : The iron(II) can be oxidized to iron(III), facilitating electron transfer processes that are crucial in biological systems.

- Enzyme Mimicry : It has been investigated as a model for iron-containing enzymes, aiding in understanding enzyme mechanisms .

Biochemical Pathways

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has been shown to influence several biochemical pathways:

- Cellular Effects : Research indicates that it can induce apoptosis in cancer cells, particularly in studies involving triple-negative breast cancer cell lines .

- Antimicrobial Properties : The compound exhibits antimicrobial activity, suggesting potential applications in developing new antibiotics .

Case Studies and Experimental Data

-

Anticancer Activity :

- A study demonstrated that cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) induces apoptosis in MCF-7 breast cancer cells through oxidative stress mechanisms. This was evidenced by increased reactive oxygen species (ROS) levels and activation of caspases .

-

Antimicrobial Properties :

- In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, indicating its potential as a novel antimicrobial agent .

- Biochemical Interactions :

Chemical Reactions and Stability

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is stable under standard laboratory conditions but can undergo various chemical transformations:

- Oxidation : It can be oxidized to form ferrocenium ions.

- Reduction : The iron(III) form can be reduced back to iron(II) using reducing agents like sodium borohydride .

Applications in Scientific Research

The compound's unique properties make it valuable in multiple research domains:

- Catalysis : Used as a catalyst in organic synthesis reactions.

- Bioinorganic Chemistry : Serves as a model for studying iron-dependent biological processes.

- Drug Development : Investigated for potential use in anticancer therapies and drug delivery systems .

Comparison with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | Iron(II) complex with carboxyl group | Enhanced solubility and reactivity |

| Ferrocene | Iron sandwiched between two cyclopentadienyl rings | Stable structure with distinct electronic properties |

| Cobaltocene | Cobalt analog of ferrocene | Similar reactivity but different electronic characteristics |

Q & A

Basic Research Questions

Q. What is the IUPAC nomenclature and structural configuration of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) complexes?

- The compound follows IUPAC nomenclature as cyclopenta-1,3-diene;iron(2+), with a cyclopentadienyl ligand coordinated to iron. Structural validation relies on spectroscopic methods (e.g., NMR, IR) and crystallography. The InChI and SMILES identifiers are critical for database searches and computational modeling .

Q. How can variable-temperature NMR spectroscopy resolve dynamic behavior in cyclopentadienyl iron complexes?

- Fluxional tautomerism, such as "ring whizzing," causes temperature-dependent NMR spectral changes. At low temperatures, distinct proton signals emerge due to slowed ligand rotation, while higher temperatures average signals. For example, η⁵-C₅H₅ ligands exhibit a singlet at 30°C but split into multiple peaks at lower temperatures, revealing inequivalent proton environments .

Q. What fluorimetric methods are suitable for detecting cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) in biological matrices?

- Fluorescent reagents (e.g., DKMS) complex with the compound and enable quantification via fluorimetry. Key parameters include reagent concentration (optimized at 100 µg/mL), pH (neutral to mildly acidic), and interference screening (e.g., masking agents for competing ions like Cu²⁺). Calibration curves are validated using standard solutions .

Advanced Research Questions

Q. How do solvent polarity and coordination geometry influence the redox behavior of cyclopentadienyl iron carboxylates?

- Solvent polarity alters intramolecular hydrophobic interactions, distorting cyclic voltammetry (CV) curves. Polar solvents stabilize charged intermediates (e.g., ferrocenium ions), shifting redox potentials. Controlled experiments under inert atmospheres (N₂/Ar) are essential to prevent oxidation artifacts. Comparative studies in solvents like DMSO vs. chloroform reveal solvent-dependent electron transfer kinetics .

Q. What strategies resolve contradictions in biochemical data regarding pro-oxidant vs. antioxidant effects of iron cyclopentadienyl complexes?

- Contradictions arise from context-dependent ROS modulation. In vitro assays (e.g., DCFH-DA for ROS detection) under varying oxygen levels and cell types (e.g., cancer vs. normal cells) clarify dual roles. Dose-response studies (0–100 µM) and ROS scavengers (e.g., NAC) validate specificity. Transcriptomic profiling identifies downstream pathways (e.g., Nrf2/Keap1 for antioxidant responses) .

Q. How can fluxional tautomerism in cyclopentadienyl iron complexes be leveraged for catalytic applications?

- Dynamic ligand rearrangement enhances catalytic flexibility. For hydrogenation reactions, η⁵→η³ ligand shifts create vacant sites for substrate binding. Kinetic studies (TOF = 85–92 h⁻¹) and DFT simulations model transition states. Ligand substitution (e.g., phosphine derivatives) fine-tunes activity and selectivity .

Q. Methodological Guidelines

- Spectral Validation : Use VT-NMR (25°C to −80°C) to capture fluxional behavior. Assign peaks using ¹H-¹H COSY and NOESY .

- Electrochemical Analysis : Perform CV in degassed solvents (0.1 M TBAPF₆) with Ag/AgCl reference. Compare ΔEₚ values to assess reversibility .

- Fluorimetric Optimization : Validate linear ranges (0.1–10 µM) and limit of detection (LOD = 3σ/slope). Use standard additions to correct matrix effects .

Propriétés

Numéro CAS |

1293-87-4 |

|---|---|

Formule moléculaire |

C12H20FeO4 |

Poids moléculaire |

284.13 g/mol |

Nom IUPAC |

cyclopentanecarboxylic acid;iron |

InChI |

InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8); |

Clé InChI |

TVIVBANEEXZBHJ-UHFFFAOYSA-N |

SMILES |

C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2] |

SMILES canonique |

C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.